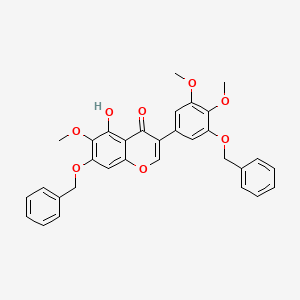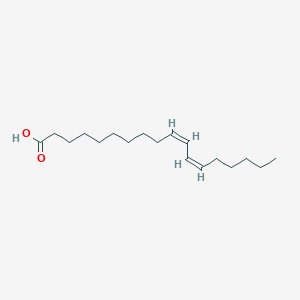
10Z,12Z-octadecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihomolinoleic acid is a octadecadienoic acid with unsaturation at positions 10 and 12 (the 10Z,12Z-stereoisomer). It has a role as a human metabolite and a plant metabolite. It is a conjugate acid of a dihomolinoleate.
, also known as 20:2n6 or dihomolinoleate, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as saliva, blood, and urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. can be converted into 1-octadecanoyl-2-[(10Z, 12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis Approaches : Kellersmann et al. (2006) describe three methods for synthesizing octadecadienoic acids, including (10Z, 12Z)-octadecadienoic acid. These approaches involve an enyne-substructure, an educt with a conjugated double bond system, and Suzuki cross coupling (Kellersmann, Steinhart, & Francke, 2006).
- Biocatalyst Applications : Serra and De Simeis (2018) investigated the use of Lactobacillus rhamnosus as a biocatalyst for converting unsaturated fatty acids, including linoleic acid, to hydroxy derivatives. This process offers a stereoselective and scalable method of producing hydroxy fatty acids (Serra & De Simeis, 2018).
Chemical Behavior and Analysis
- Isomer Identification : Tokita and Morita (2000) identified new geometric isomers of methyl linoleate hydroperoxide, including methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate. They also discussed the chromatographic behavior of these isomers (Tokita & Morita, 2000).
- Sequential Substitution for Isomers : Loreau et al. (2001) utilized sequential substitution of 1,2-dichloro-ethene for creating various octadecadienoic acid isomers, including (10Z,12Z)-octadecadienoic acid. This method provides high radiochemical and isomeric purities (Loreau et al., 2001).
Biological Activities and Applications
- Hydroxylated Derivatives : Li et al. (2009) synthesized hydroxylated derivatives of linoleic acid, including 9-hydroxy-10E,12Z-octadecadienoic acid, and evaluated their cytotoxicity against human cancer cell lines. This research highlights the potential therapeutic applications of these compounds (Li et al., 2009).
- Cloned Lipoxygenase for Conversion : Villaverde et al. (2013) demonstrated the use of cloned lipoxygenase for converting linoleic acid into hydroperoxides. This study showcases an efficient biotechnological approach for producing hydroperoxy derivatives of fatty acids (Villaverde et al., 2013).
Properties
CAS No. |
7307-45-1 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(10Z,12Z)-octadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8- |
InChI Key |
GKJZMAHZJGSBKD-JPDBVBESSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C/CCCCCCCCC(=O)O |
SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


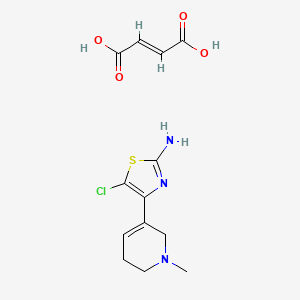

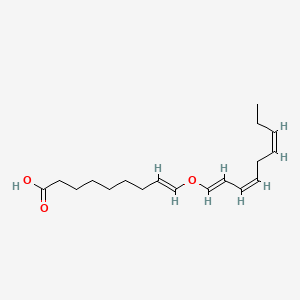
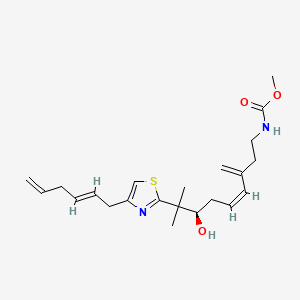
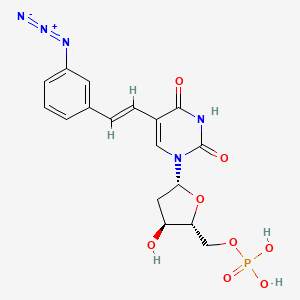


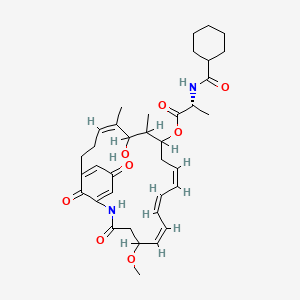
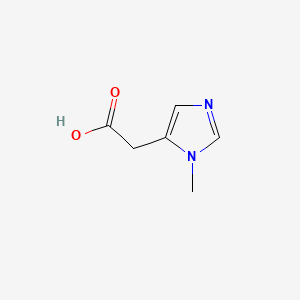

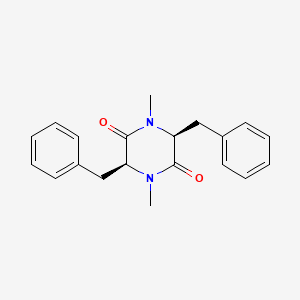
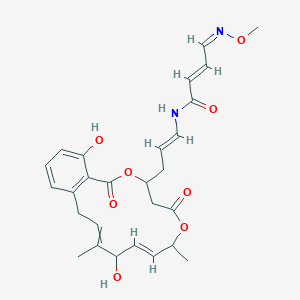
![(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one](/img/structure/B1237092.png)
